molecular formula C29H23N3O5S B2975411 ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-24-4

ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2975411
CAS No.: 851952-24-4
M. Wt: 525.58
InChI Key: WSSDFWCTEZFCBZ-UHFFFAOYSA-N
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Description

Ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a biphenyl amido group at position 5, a 4-methoxyphenyl group at position 3, and an ethyl carboxylate ester at position 1. This structure combines electron-donating (methoxy) and lipophilic (biphenyl) moieties, which are critical for modulating solubility, stability, and biological interactions.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O5S/c1-3-37-29(35)25-23-17-38-27(24(23)28(34)32(31-25)21-13-15-22(36-2)16-14-21)30-26(33)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-17H,3H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSDFWCTEZFCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[1,1’-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[1,1’-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl 5-{[1,1’-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-{[1,1’-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thieno[3,4-d]pyridazine scaffold significantly influence molecular properties. Key comparisons include:

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Melting Point (°C) Key Properties/Notes
Target Compound 5: Biphenyl amido; 3: 4-Methoxyphenyl ~525 (estimated) Not reported High lipophilicity due to biphenyl group
Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-... 5: Methoxyphenyl acetamido; 3: CF3-phenyl 551 (reported) Not reported Enhanced electron-withdrawing effects
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 5: Amino; 3: 4-Aminophenyl ~350 (estimated) Not reported Increased hydrogen bonding potential
  • Biphenyl vs.
  • Methoxy vs. Amino Groups: The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with the electron-rich 4-aminophenyl group in the analogue from , which may improve solubility via hydrogen bonding .

Core Heterocycle Variations

Comparisons with compounds featuring different heterocyclic cores highlight the uniqueness of the thieno[3,4-d]pyridazine system:

  • Pyrazolo[3,4-d]pyrimidines (): Fluorinated derivatives like 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one exhibit strong electron-withdrawing effects from fluorine, improving metabolic stability but reducing steric bulk compared to the biphenyl group .
  • Imidazo[1,2-a]pyrimidines (): Compounds such as 3h (with ethoxy and piperazinyl groups) demonstrate how larger heterocycles (e.g., 7-membered rings) may alter binding affinity in therapeutic targets .

Biological Activity

Ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The general approach may include:

  • Condensation Reactions : Combining ethyl (4-methoxyphenyl)acetate with appropriate amines to form the amide bond.
  • Cyclization : Introducing the thieno[3,4-d]pyridazine moiety through cyclization reactions involving heterocyclic precursors.

The chemical structure can be represented as follows:

C22H22N2O3S\text{C}_{22}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has shown potential as:

  • Enzyme Inhibitor : It may inhibit enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : The presence of methoxy groups contributes to its ability to scavenge free radicals.
  • Anticancer Properties : Preliminary studies indicate cytotoxic effects against several cancer cell lines.

Research Findings and Case Studies

Recent studies have highlighted the compound's promising biological activities:

Table 1: Biological Activity Overview

Activity TypeCell Line TestedIC50 Value (µM)Reference
CytotoxicityHCT-116 (Colorectal)5.6
Antioxidant ActivityDPPH Assay12.3
Enzyme InhibitionSirtuin 10.77

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HCT-116 and SKOV3 (ovarian cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 5.6 µM to 11.94 µM, suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with key targets such as Sirtuin 1 and PI3K. These studies suggest that this compound binds effectively to these targets, which may explain its observed biological activities.

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